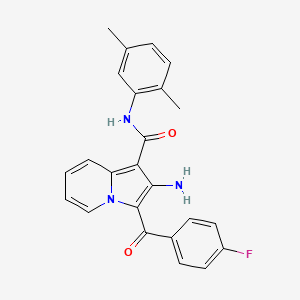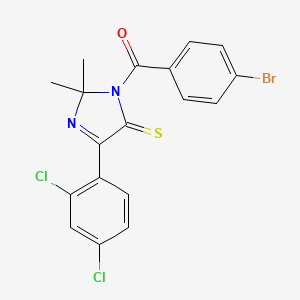
1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C18H13BrCl2N2OS and its molecular weight is 456.18. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Homogeneous Catalysis
Imidazole derivatives have been explored as ligands in homogeneous catalysis. For example, the coupling of oxazolines and N-heterocyclic carbenes presents a modular approach to new C−N donor ligands. These complexes have shown effectiveness in catalyzing C−C coupling reactions, such as the Heck and Suzuki reactions, demonstrating the potential of imidazole derivatives in facilitating complex organic transformations (V. César et al., 2002).
Luminescence Sensing
Lanthanide metal-organic frameworks (MOFs) based on imidazole dicarboxylate have been synthesized and show selective sensitivity to benzaldehyde derivatives. These properties make them potential candidates for fluorescence sensors, highlighting the role of imidazole derivatives in the development of sensing materials (B. Shi et al., 2015).
Antimicrobial and Antifungal Activities
New thiazole derivatives prepared from bromo-substituted phenyl ethanone, which is structurally related to the compound of interest, have been studied for their fungicidal activities. This research illustrates the potential of imidazole derivatives and their analogs in developing new antimicrobial agents (M. S. Bashandy et al., 2008).
Antiviral Activity
Compounds derived from imidazoles, such as benzimidazole derivatives, have shown potential in inhibiting virus replication in cell cultures. This suggests that imidazole derivatives might also have applications in antiviral drug development, offering a pathway to new treatments for viral infections (José Sebastián Barradas et al., 2008).
Corrosion Inhibition
Arylamino substituted mercaptoimidazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic media. This application is crucial for industrial processes, where corrosion resistance is essential, and it demonstrates the versatility of imidazole derivatives in materials science (Berrin Duran et al., 2021).
properties
IUPAC Name |
(4-bromophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2N2OS/c1-18(2)22-15(13-8-7-12(20)9-14(13)21)17(25)23(18)16(24)10-3-5-11(19)6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCTZKVUSQPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


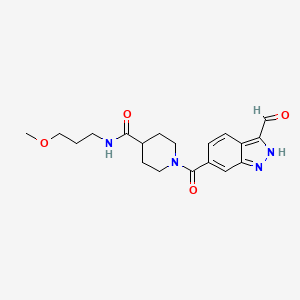

![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)
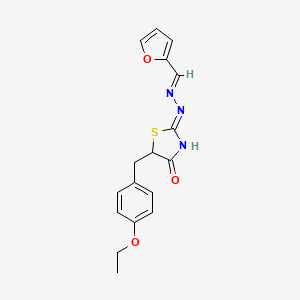
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)

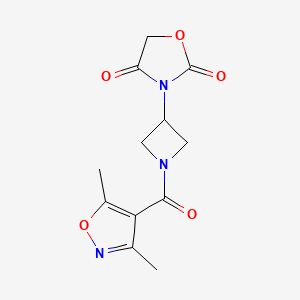

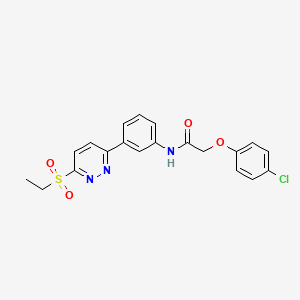
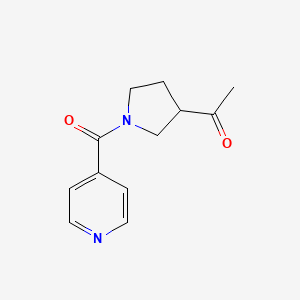
![7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2928670.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)
